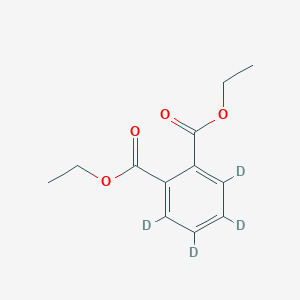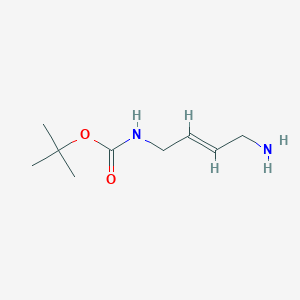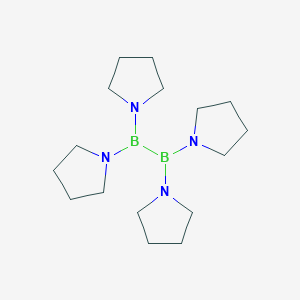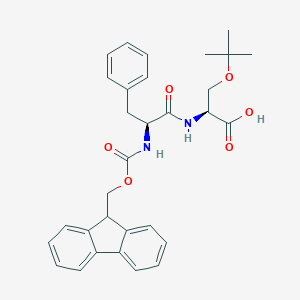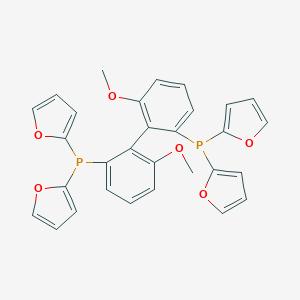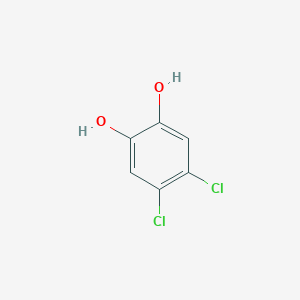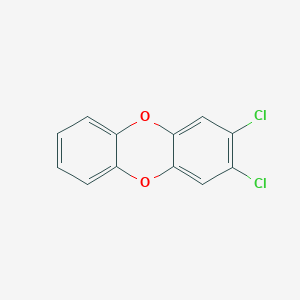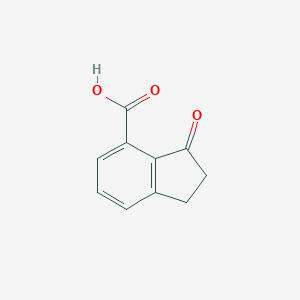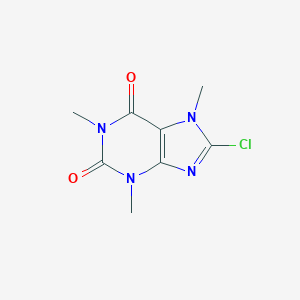
8-クロロカフェイン
説明
8-クロロカフェインは、8-クロロ-1,3,7-トリメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンとしても知られており、カフェインの誘導体です。それはキサンチン化学クラスに属する刺激性の化合物であり、カフェインと同様の生理作用を有しています。 8-クロロカフェインの分子式はC8H9ClN4O2であり、分子量は228.64 g/molです .
科学的研究の応用
8-クロロカフェインは、科学研究において、次のようないくつかの応用があります。
化学: カフェイン誘導体の研究のための分析化学における参照標準として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。
医学: 特に他の薬物との併用における潜在的な治療効果について研究されています。
作用機序
8-クロロカフェインの作用機序は、カフェインと同様です。主にアデノシン受容体、特にA2A受容体のアンタゴニストとして作用します。これらの受容体を遮断することにより、8-クロロカフェインは、ニューロン活動を阻害するアデノシンの作用を阻害し、ニューロンの発火と刺激の増加につながります。 これにより、覚醒度の向上や疲労の軽減などの生理作用が生じます .
類似の化合物:
カフェイン: 刺激効果で広く知られている親化合物。
8-クロロテオフィリン: 同様の刺激作用を持つ別の塩素化キサンチン誘導体。
テオブロミン: カカオに含まれる天然のキサンチンで、刺激効果は弱いです。
8-クロロカフェインの独自性: 8-クロロカフェインは、キサンチン環の8位に塩素原子が存在することによって特徴付けられます。この修飾は、カフェインや他のキサンチン誘導体と比較して、その化学的性質と生物学的活性を変化させます。 塩素原子は、化合物の酸性を高め、ジフェンヒドラミンなどの他の薬物と共塩を形成するのに適しており、制吐薬のジメンヒドリネートに含まれています .
生化学分析
Biochemical Properties
8-Chlorocaffeine interacts with various biomolecules, primarily enzymes, proteins, and other biomolecules in the cell . It is suggested that 8-Chlorocaffeine acts by inhibiting the excision enzyme of the dark repair system .
Cellular Effects
8-Chlorocaffeine has been shown to influence cell function. It potentiates UV-induced chromosomal aberrations in Chinese hamster embryonic lung cells . It also produces protein-associated DNA breaks in isolated nuclei from L1210 cells .
Molecular Mechanism
The molecular mechanism of 8-Chlorocaffeine involves its interaction with biomolecules at the molecular level. It is suggested that 8-Chlorocaffeine acts by inhibiting the excision enzyme of the dark repair system, affecting the DNA repair process .
Temporal Effects in Laboratory Settings
It has been suggested that 8-Chlorocaffeine inhibits the dark repair system, implying potential long-term effects on cellular function .
Metabolic Pathways
As a derivative of caffeine, it may share similar metabolic pathways, which involve enzymes and cofactors .
準備方法
合成経路と反応条件: 8-クロロカフェインは、カフェインの塩素化によって合成することができます。このプロセスは、カフェインと塩素ガスを、酢酸などの適切な溶媒の存在下、制御された温度と圧力条件下で反応させることを含みます。この反応は通常、8-クロロカフェインを主要な生成物として生成します。
工業生産方法: 工業環境では、8-クロロカフェインの製造は同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度のカフェインと塩素ガスの使用が含まれ、反応パラメータを厳密に制御することで、最終生成物の高収率と高純度が確保されます .
化学反応の分析
反応の種類: 8-クロロカフェインは、次のような様々な化学反応を受けます。
酸化: 対応する酸化物を生成するために酸化することができます。
還元: 脱塩素化された誘導体を生成するために還元することができます。
置換: 塩素原子は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、一般的に置換反応に使用されます。
生成される主要な生成物:
酸化: 酸化物とヒドロキシル化誘導体の生成。
還元: 脱塩素化されたカフェイン誘導体の生成。
類似化合物との比較
Caffeine: The parent compound, widely known for its stimulant effects.
8-Chlorotheophylline: Another chlorinated xanthine derivative with similar stimulant properties.
Theobromine: A naturally occurring xanthine found in cocoa, with milder stimulant effects.
Uniqueness of 8-Chloro Caffeine: 8-Chloro Caffeine is unique due to the presence of the chlorine atom at the 8-position of the xanthine ring. This modification alters its chemical properties and biological activity compared to caffeine and other xanthine derivatives. The chlorine atom increases the compound’s acidity, making it more suitable for forming co-salts with other drugs, such as diphenhydramine in the antiemetic drug dimenhydrinate .
特性
IUPAC Name |
8-chloro-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPGBJNNATDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197722 | |
| Record name | 8-Chlorocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-49-7 | |
| Record name | 8-Chlorocaffeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chlorocaffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chlorocaffeine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chlorocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLOROCAFFEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297FVR09D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Research suggests that 8-Chlorocaffeine, similar to its analog 8-Methoxycaffeine (8-MOC), can induce single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs) in cellular DNA. [] This DNA damage appears to be transient and reversible upon drug removal. [] Additionally, 8-Chlorocaffeine exhibits a temperature-dependent enhancement of chromosomal aberration frequency induced by alkylating agents, particularly di- and trifunctional ones, in Chinese hamster cells. [] This effect is more pronounced at higher temperatures (37°C) and when administered immediately after the alkylating agent. []
ANone: 8-Chlorocaffeine (1,3,7-Trimethyl-8-chloro-3,7-dihydro-1H-purine-2,6-dione) possesses the molecular formula C8H9ClN4O2 and a molecular weight of 228.63 g/mol. While specific spectroscopic data is not provided in the given abstracts, characteristic peaks in NMR and IR spectroscopy can be expected due to the presence of methyl groups, a chlorine atom, and the purine ring system.
A: While 8-MOC demonstrates functional similarities to the topoisomerase II inhibitor ellipticine in inducing DNA damage, neither 8-MOC, caffeine, nor 8-Chlorocaffeine could stimulate the formation of a cleavable complex with purified L1210 topoisomerase II. [] This suggests that these methylated oxypurines might act on a different topoisomerase II form or require the natural chromatin environment within the nucleus for their activity. []
A: Yes, 8-Chlorocaffeine can be synthesized through electrochemical oxidation of caffeine using KCl as an electrolyte. [] This method offers an alternative to traditional chemical synthesis routes.
A: Yes, the binding affinity of xanthine derivatives to bovine serum albumin is influenced by their structure. [] Anionic xanthine species generally exhibit stronger interactions compared to their neutral counterparts. [] This suggests that electrostatic interactions play a crucial role in the binding process.
A: Studies in Chinese hamster cells show that the temperature during exposure to 8-Methoxycaffeine and 8-Chlorocaffeine significantly impacts their ability to induce chromosomal aberrations during specific cell cycle phases. [] This highlights the importance of considering temperature as a crucial factor when studying the genetic effects of these compounds.
A: Both caffeine and 8-Chlorocaffeine have demonstrated an ability to inhibit the dark repair of ultraviolet (UV) damage in DNA. [] The kinetics of this inhibition could offer insights into the mechanism by which these compounds interfere with DNA repair pathways.
A: Research indicates that analogs of xanthine can modulate the mutagenic effects of UV light. [] Understanding these interactions is crucial for assessing the potential risks and benefits associated with xanthine derivative exposure in combination with UV radiation.
A: Yes, 8-Chlorocaffeine serves as a versatile starting material in organic synthesis. For example, it can be reacted with various nucleophiles, including benzyl alcohols, [] to create a library of 8-benzyloxycaffeine analogs. [] These analogs can be further evaluated for their biological activity, such as inhibition of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. []
A: Researchers have successfully conjugated caffeine with eudesmanolides, a class of sesquiterpene lactones, using nitrogen-containing linkers. [] This approach allows for the creation of hybrid molecules potentially combining the biological properties of both caffeine and eudesmanolides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



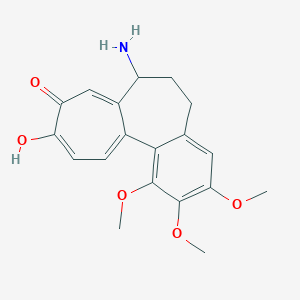

![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-](/img/structure/B118150.png)
